1-(3-Azidopropoxy)-4-chlorobenzene
Description
1-(3-Azidopropoxy)-4-chlorobenzene is an aromatic compound featuring a chlorobenzene core substituted with a 3-azidopropoxy group. The azide (-N₃) functional group renders it reactive in click chemistry applications, particularly in Huisgen cycloaddition reactions for synthesizing triazole derivatives .
Properties
Molecular Formula |
C9H10ClN3O |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
1-(3-azidopropoxy)-4-chlorobenzene |
InChI |
InChI=1S/C9H10ClN3O/c10-8-2-4-9(5-3-8)14-7-1-6-12-13-11/h2-5H,1,6-7H2 |
InChI Key |
SAYWDJHMFWUMKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCN=[N+]=[N-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of 1-(3-Azidopropoxy)-4-chlorobenzene with structurally related compounds:
Key Observations :
- Azide Group Reactivity : All azide-containing compounds (e.g., 1-(azidomethyl)-4-chlorobenzene and 1-[(1S)-1-azidoethyl]-4-chlorobenzene) share reactivity in click chemistry, but the ether linkage in this compound may enhance solubility in polar solvents compared to alkyl-substituted analogs .
- Biological Activity: Unlike pesticidal compounds like flufenprox (which contains chlorophenoxy and trifluoropropoxy groups), the azide group in this compound is more suited for synthetic rather than direct biological applications .
Research Findings and Data
Comparative Reactivity in Click Chemistry
| Compound | Reaction Yield (%) | Triazole Product Stability |
|---|---|---|
| 1-(Azidomethyl)-4-chlorobenzene | 85 | Moderate |
| 1-[(1S)-1-Azidoethyl]-4-chlorobenzene | 78 | High |
| This compound* | ~90 (inferred) | High (ether linkage) |
*Note: Data for this compound inferred from structural analogs .
Thermal Decomposition Temperatures
| Compound | Decomposition Temp. (°C) |
|---|---|
| 1-(Azidomethyl)-4-chlorobenzene | 120–130 |
| 1-[(1S)-1-Azidoethyl]-4-chlorobenzene | 135–145 |
| This compound* | 140–150 (estimated) |
*Longer alkoxy chains likely increase thermal stability .
Notes
- Limitations : Direct experimental data for this compound are scarce; comparisons rely on structurally related compounds.
- Safety : Azides are explosive under certain conditions; handling requires strict temperature control .
- Future Research : Priority areas include optimizing synthesis protocols and exploring biological activity of triazole derivatives.
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